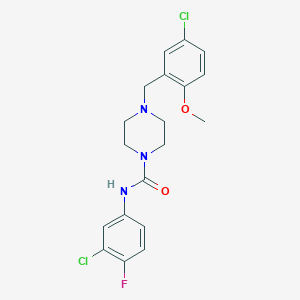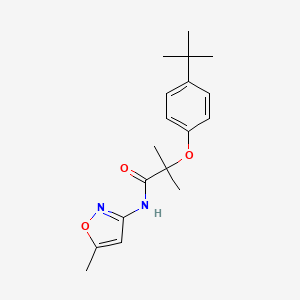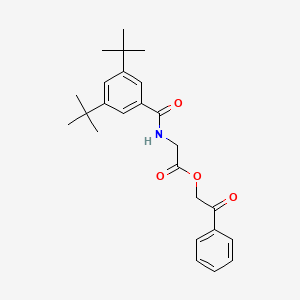
N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide
説明
N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide, also known as CFM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. CFM-2 belongs to the class of piperazinecarboxamide compounds and has been found to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been found to act on multiple targets in the body, including serotonin receptors, dopamine receptors, and adenosine receptors. N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has also been found to modulate the activity of various ion channels, including calcium channels and potassium channels.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has a range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has also been found to have anti-inflammatory effects and to inhibit the activity of enzymes involved in the production of reactive oxygen species.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It has been found to have a high degree of selectivity for its targets and has a relatively low toxicity. However, N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide. One potential area of research is the development of more effective synthesis methods for N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide and related compounds. Another area of research is the identification of new targets for N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide and the development of more selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide and its potential applications in various fields of medicine.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In oncology, N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy. In psychiatry, N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has been found to have anxiolytic and antidepressant effects and has been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2FN3O2/c1-27-18-5-2-14(20)10-13(18)12-24-6-8-25(9-7-24)19(26)23-15-3-4-17(22)16(21)11-15/h2-5,10-11H,6-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPCWRZQZSBMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(5-chloro-2-methoxybenzyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840613.png)


![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4840648.png)

![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![methyl 2-[(3-{[(2-methylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4840663.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4840668.png)
![N-[2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl]acetamide](/img/structure/B4840670.png)

![N-(2-chloro-6-fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4840689.png)
![[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4840696.png)